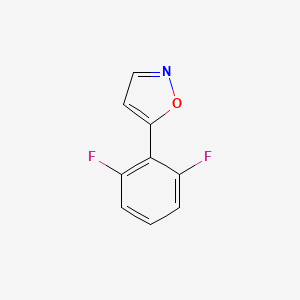

5-(2,6-Difluorophenyl)isoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2,6-Difluorophenyl)isoxazole is a biochemical used for proteomics research . The molecular formula is C9H5F2NO and the molecular weight is 181.14 .

Molecular Structure Analysis

The molecular structure of 5-(2,6-Difluorophenyl)isoxazole consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom .Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .Applications De Recherche Scientifique

Herbicidal Applications

5-(2,6-Difluorophenyl)isoxazole derivatives have been explored for their potential in agricultural sciences, particularly as herbicides. For instance, a study by Hwang et al. (2005) synthesized a derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, demonstrating potent herbicidal activity and rice selectivity under greenhouse and paddy conditions. This compound effectively controlled annual weeds and demonstrated low toxicity, suggesting its potential as an effective and environmentally friendly herbicide (Hwang et al., 2005).

Pharmacological and Biological Applications

Compounds with the isoxazole moiety, including 5-(2,6-Difluorophenyl)isoxazole, are significant in pharmacology and biology. Edjlali (2008) highlighted their antiviral activities among other applications. This research synthesized new compounds of 3,5-disubstituted isoxazoles and confirmed their structures, indicating the versatility of isoxazole derivatives in medicinal chemistry (Edjlali, 2008).

Organic Synthesis and Material Science

The isoxazol-5-one ring, a related structure to 5-(2,6-Difluorophenyl)isoxazole, is relevant in drug candidates, agrochemicals, and materials. Silva et al. (2018) reviewed the applications of isoxazol-5-ones in organic synthesis, discussing their properties and reactivity. This shows the broader applicability of isoxazole derivatives in various fields, including material science (Silva et al., 2018).

Anti-Cancer Research

Isoxazole derivatives have also been studied for their potential in cancer therapy. Ananda et al. (2016) synthesized isoxazole derivatives and tested them for their antiproliferative properties, showing significant inhibition of cancer cell lines and inducing apoptosis. This research demonstrates the potential of isoxazole derivatives, including 5-(2,6-Difluorophenyl)isoxazole, in the development of new cancer treatments (Ananda et al., 2016).

Liquid Crystal Applications

Isoxazole derivatives have applications in material sciences, specifically in the synthesis of liquid crystals. Brown and Styring (2003) synthesized unsymmetrical diphenylisoxazoles and studied their mesogenic properties, indicating their utility in liquid crystal technology (Brown & Styring, 2003).

Mécanisme D'action

Target of Action

Isoxazole derivatives are known to bind with high affinity to multiple receptors , suggesting that 5-(2,6-Difluorophenyl)isoxazole may also interact with various biological targets.

Mode of Action

Isoxazole derivatives, in general, are known to interact with their targets and induce changes that lead to their biological effects . It is plausible that 5-(2,6-Difluorophenyl)isoxazole operates in a similar manner.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by isoxazole derivatives , it is likely that 5-(2,6-Difluorophenyl)isoxazole influences multiple biochemical pathways.

Result of Action

Isoxazole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is possible that 5-(2,6-Difluorophenyl)isoxazole may have similar effects.

Propriétés

IUPAC Name |

5-(2,6-difluorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8-4-5-12-13-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQWOJOOAJZBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC=NO2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,6-Difluorophenyl)isoxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2692346.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2692348.png)

![Ethyl 2-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutanoate](/img/structure/B2692352.png)

![N'-(4,5-dihydronaphtho[1,2-b]thiophen-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2692357.png)

![N-[[3-(Difluoromethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2692358.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692363.png)

![2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2692364.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2692365.png)